molecular formula C15H11Cl3N2O2 B12037921 2-(2-Chlorophenoxy)-N'-(2,6-dichlorobenzylidene)acetohydrazide CAS No. 409349-88-8

2-(2-Chlorophenoxy)-N'-(2,6-dichlorobenzylidene)acetohydrazide

Cat. No.: B12037921
CAS No.: 409349-88-8
M. Wt: 357.6 g/mol
InChI Key: PWKYILQJTUSFID-UFWORHAWSA-N
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Description

2-(2-Chlorophenoxy)-N’-(2,6-dichlorobenzylidene)acetohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a chlorophenoxy group and a dichlorobenzylidene group attached to an acetohydrazide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenoxy)-N’-(2,6-dichlorobenzylidene)acetohydrazide typically involves the reaction of 2-chlorophenoxyacetic acid hydrazide with 2,6-dichlorobenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the condensation reaction, leading to the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenoxy)-N’-(2,6-dichlorobenzylidene)acetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chlorophenoxy and dichlorobenzylidene groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic or electrophilic reagents can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

2-(2-Chlorophenoxy)-N’-(2,6-dichlorobenzylidene)acetohydrazide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound may have potential as a biochemical probe or inhibitor in biological studies.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as antimicrobial or anticancer properties.

    Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenoxy)-N’-(2,6-dichlorobenzylidene)acetohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chlorophenoxy)acetohydrazide: Lacks the dichlorobenzylidene group.

    N’-(2,6-Dichlorobenzylidene)acetohydrazide: Lacks the chlorophenoxy group.

Uniqueness

2-(2-Chlorophenoxy)-N’-(2,6-dichlorobenzylidene)acetohydrazide is unique due to the presence of both chlorophenoxy and dichlorobenzylidene groups, which may confer distinct chemical and biological properties

Properties

CAS No.

409349-88-8

Molecular Formula

C15H11Cl3N2O2

Molecular Weight

357.6 g/mol

IUPAC Name

2-(2-chlorophenoxy)-N-[(E)-(2,6-dichlorophenyl)methylideneamino]acetamide

InChI

InChI=1S/C15H11Cl3N2O2/c16-11-5-3-6-12(17)10(11)8-19-20-15(21)9-22-14-7-2-1-4-13(14)18/h1-8H,9H2,(H,20,21)/b19-8+

InChI Key

PWKYILQJTUSFID-UFWORHAWSA-N

Isomeric SMILES

C1=CC=C(C(=C1)OCC(=O)N/N=C/C2=C(C=CC=C2Cl)Cl)Cl

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NN=CC2=C(C=CC=C2Cl)Cl)Cl

Origin of Product

United States

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